molecular formula C10H11FN2O2 B1488071 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid CAS No. 2001407-08-3

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Katalognummer: B1488071
CAS-Nummer: 2001407-08-3
Molekulargewicht: 210.2 g/mol
InChI-Schlüssel: LSOYHFICUUMQTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid (CAS 2001407-08-3) is a high-purity chemical compound with the molecular formula C 10 H 11 FN 2 O 2 and a molecular weight of 210.21 . It serves as a sophisticated building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel pharmaceutical candidates. The structure combines a nicotinic acid scaffold with a 3-fluoropyrrolidine moiety, a feature often used to influence a molecule's conformational properties, metabolic stability, and its ability to engage in hydrogen bonding with biological targets . Research into nicotinic acid derivatives is extensive due to their diverse biological roles; for instance, the parent compound niacin is a well-known lipid-modifying agent that acts on specific hydroxycarboxylic acid receptors (HCA2) and inhibits hepatic triglyceride synthesis . Furthermore, recent patents highlight pyridine derivatives incorporating fluorinated heterocycles for use as sodium channel activators, suggesting potential research applications in developing therapies for neurological conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to leverage this compound to explore new chemical space and develop novel bioactive molecules.

Eigenschaften

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-7-3-5-13(6-7)9-8(10(14)15)2-1-4-12-9/h1-2,4,7H,3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOYHFICUUMQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Industrial Synthesis of Nicotinic Acid

Several industrial methods exist for nicotinic acid production, primarily involving oxidation of precursors such as 3-methylpyridine (3-picoline):

  • Oxidation of 3-Methylpyridine with Sulfuric and Nitric Acid :
    In a patented process (CN1141288A), 3-picoline is first reacted with sulfuric acid at temperatures below 150 °C to form picoline sulfate. This intermediate is then oxidized with nitric acid at elevated temperatures (140–330 °C) to yield nicotinic acid sulfate. Subsequent neutralization with alkaline solutions (e.g., sodium hydroxide) precipitates nicotinic acid with yields exceeding 90%. The process involves careful temperature control (around 195 °C during oxidation) and pH adjustment to 3.1–3.5 during neutralization to optimize purity and yield. The final product is purified by recrystallization to pharmaceutical-grade quality with purity >99%.

  • Gas-Phase Ammoxidation of 3-Picoline :
    This method involves catalytic oxidation of 3-picoline with ammonia and air over vanadium-based catalysts at around 360 °C to form 3-cyanopyridine, which is hydrolyzed to nicotinic acid or nicotinamide. This process is mature but typically yields lower overall recovery (72–84%).

  • Supercritical Water Oxidation :
    Catalytic oxidation of 3-picoline in supercritical water using metal catalysts (e.g., MbBr2) at 260–380 °C and high pressures (22 MPa) can produce nicotinic acid with varying conversions and selectivities (up to 83% conversion and 95% selectivity).

Table 1: Industrial Nicotinic Acid Production Methods Summary

Method Key Reactants Conditions Yield/Selectivity Notes
3-Picoline + H2SO4 + HNO3 oxidation 3-Picoline, H2SO4, HNO3 140–330 °C, pH 3.1–3.5 >90% yield High purity, patented process
Gas-phase ammoxidation 3-Picoline, NH3, O2 360 °C, V2O5 catalyst 72–84% yield Mature, lower yield
Supercritical water oxidation 3-Picoline, O2, catalyst 260–380 °C, 22 MPa 30–83% conversion Selectivity up to 95%

Coupling of 3-Fluoropyrrolidine to Nicotinic Acid

The key step in preparing this compound is the formation of a bond between the nitrogen of the 3-fluoropyrrolidine ring and the 2-position of the nicotinic acid pyridine ring.

Reaction Conditions and Optimization

  • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

  • Base catalysts (e.g., triethylamine) may be used to scavenge protons and promote nucleophilicity.

  • Reaction temperatures typically range from ambient to 100 °C depending on reactivity.

  • Purification involves crystallization or chromatographic techniques to isolate the target compound with high purity.

Summary Table of Preparation Methodology for this compound

Step Description Key Conditions/Notes
1. Nicotinic Acid Synthesis Oxidation of 3-picoline via sulfuric/nitric acid process 140–330 °C, pH 3.1–3.5, >90% yield
2. 3-Fluoropyrrolidine Synthesis Fluorination or ring construction of pyrrolidine Fluorinating agents, multi-step synthesis
3. Coupling Reaction Nucleophilic substitution on 2-halonicotinic acid DMF/DMSO solvent, base catalyst, 50–100 °C
4. Purification Crystallization or chromatography Achieves >99% purity

Research Findings and Notes

  • The fluorine substitution in the pyrrolidine ring enhances the compound’s chemical stability and potentially its biological activity, as fluorine can influence lipophilicity and metabolic resistance.

  • No direct synthetic protocols for this compound are explicitly published in open literature; however, the outlined approach follows standard medicinal chemistry practices for similar fluorinated pyrrolidine-pyridine derivatives.

  • The nicotinic acid synthesis methods are well-established industrially, with the sulfuric/nitric acid oxidation route being favored for its high yield and scalability.

  • Safety considerations during the oxidation step include handling corrosive acids and controlling reaction exotherms and gas emissions (NOx gases), typically managed by specialized reactors (titanium-lined or coated steel reactors).

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that compounds similar to 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid exhibit affinity for trace amine-associated receptors (TAARs), particularly TAAR1. This receptor has been implicated in several neurological conditions, including:

  • Schizophrenia
  • Depression
  • Anxiety Disorders
    These compounds may offer new avenues for treatment by modulating neurotransmitter systems without the side effects commonly associated with traditional therapies .

Pain Management

The compound has shown promise as a selective blocker of sodium channels, specifically Na v 1.7, which is crucial in pain signaling pathways. Studies have demonstrated that derivatives of this compound can effectively manage both inflammatory and neuropathic pain in rodent models. The design of these molecules focuses on enhancing selectivity and minimizing adverse effects, making them viable candidates for further clinical development .

Cancer Treatment

Emerging research suggests that this compound may play a role in cancer therapy by inhibiting specific protein kinases involved in tumor progression. Abnormal activity of kinases such as IKKε and TBK1 has been linked to various cancers, and compounds targeting these pathways could be beneficial in treating malignancies .

Case Studies

Study Application Findings
Study on TAARsNeurological DisordersCompounds exhibited significant affinity for TAAR1, suggesting potential in treating schizophrenia and depression .
Pain Management ResearchPain ControlDemonstrated efficacy as Na v 1.7 blockers, reducing pain responses in animal models .
Cancer ResearchTumor InhibitionIndicated potential in inhibiting kinases related to cancer progression, warranting further investigation .

Wirkmechanismus

The mechanism of action of 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid involves its interaction with

Biologische Aktivität

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a synthetic compound derived from nicotinic acid, which is part of the vitamin B3 family. This compound has garnered attention due to its potential biological activities, particularly in relation to neuroprotection, metabolic regulation, and its interaction with nicotinic acetylcholine receptors (nAChRs). This article presents a detailed examination of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The biological activity of this compound can be attributed to several mechanisms:

  • Nicotinic Receptor Modulation : The compound interacts with nAChRs, which are involved in neurotransmission and have implications in cognitive functions and neurodegenerative diseases.
  • Neuroprotective Effects : Similar to other nicotinic acid derivatives, it may exhibit protective effects against neurotoxic agents such as amyloid beta (Aβ), which is implicated in Alzheimer's disease.
  • Regulation of Lipid Metabolism : It may play a role in modulating lipid profiles and improving metabolic parameters through pathways similar to those activated by niacin.

Neuroprotective Effects

A study investigating the neuroprotective potential of nicotinic acid derivatives found that compounds like this compound could mitigate the cytotoxic effects induced by Aβ in neuronal cell lines. Pre-treatment with the compound significantly increased cell viability and reduced lactate dehydrogenase (LDH) release, indicating decreased cell death. Furthermore, it preserved mitochondrial function by maintaining membrane potential and regulating apoptotic pathways .

Case Studies

While direct case studies on this compound are scarce, parallels can be drawn from studies on related compounds:

  • Pellagra Case Report : A case study highlighted the impact of niacin deficiency leading to pellagra, where supplementation with nicotinamide resulted in significant recovery. This underscores the importance of niacin derivatives in metabolic health .
  • Neurodegenerative Disease Models : In models of Alzheimer's disease, compounds that modulate nAChRs have shown promise in reducing cognitive decline and neuronal damage associated with Aβ toxicity. The potential role of this compound in these pathways remains an area for further exploration .

Data Summary

Biological Activity Effect Observed Reference
Neuroprotection against AβIncreased cell viability; reduced LDH
Lipid profile improvementPotential modulation via GPR109A
Cognitive enhancementInteraction with nAChRs

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Pharmacological Profiles

The following table summarizes key structural analogs of 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid, their molecular features, and pharmacological effects:

Compound Name Structural Differences Key Pharmacological Effects Safety/Toxicity Notes
This compound Fluorine at pyrrolidine 3-position - Reduces serum phosphorus
- Improves HDL (+63%) and TG (-26%)
Limited safety data; fluorinated groups may influence metabolic stability.
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid Fluorine at pyridine 2-position - Similar phosphorus-lowering effects (inferred from nicotinic acid analogs) No direct safety data; structural similarity suggests potential gastrointestinal effects.
2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid Hydroxyl group at pyrrolidine 3-position - Lower metabolic stability due to hydroxyl group
- Potential renal excretion advantages
CAS 654663-49-7; acute toxicity data unavailable .
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid Bulky silyl-protected hydroxymethyl group - Enhanced lipophilicity for improved CNS penetration High cost ($400/g); limited toxicological studies .
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Fluorophenyl substituent at pyridine 5-position - Unknown phosphorus-lowering efficacy
- Potential applications in oncology or inflammation
CAS 1267011-08-4; no clinical safety data reported .

Efficacy in Hyperphosphatemia Management

Nicotinic acid analogs, including this compound, reduce serum phosphorus levels in dialysis patients without increasing serum calcium, a critical advantage over calcium-based binders . Meta-analyses of nicotinic acid derivatives demonstrate:

  • Serum phosphorus reduction : Up to 1.2 mg/dL after 8 weeks of treatment .
  • Lipid modulation : HDL increases by 63% and TG decreases by 26% .
  • Safety profile : Higher incidence of diarrhea (risk ratio: 2.67) compared to placebo .

In contrast, non-fluorinated analogs like 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid may exhibit reduced efficacy due to rapid hydroxyl group metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between fluorinated pyrrolidine derivatives and nicotinic acid precursors. For example, fluorinated pyrrolidine intermediates (e.g., 3-fluoropyrrolidine) can react with activated nicotinic acid derivatives under controlled pH (6–8) and temperature (60–80°C) to optimize regioselectivity . Purification via reverse-phase HPLC is critical to isolate the target compound from by-products like unreacted starting materials or dehalogenated impurities .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H and 19^{19}F NMR are essential for confirming the fluorinated pyrrolidine moiety and nicotinic acid backbone. The 19^{19}F signal at ~-180 ppm (vs. CFCl3_3) is indicative of the 3-fluoro group on the pyrrolidine ring .
  • HRMS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates the molecular formula (C10_{10}H10_{10}FN2_2O2_2) and detects isotopic patterns for fluorine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, as fluorinated compounds may cause irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the fluorine substitution at the pyrrolidine 3-position affect the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine, predicting enhanced electrophilicity at the nicotinic acid carbonyl group. This impacts interactions with biological targets (e.g., enzymes) .
  • X-ray Crystallography : Resolve bond angles and distances to correlate steric effects with reactivity in cross-coupling reactions .

Q. What strategies mitigate hydrolysis or degradation of the fluorinated pyrrolidine moiety under physiological conditions?

  • Methodology :

  • Stability Assays : Incubate the compound in simulated biological fluids (e.g., pH 7.4 buffer, 37°C) and monitor degradation via LC-MS.
  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups adjacent to fluorine) or stabilize the pyrrolidine ring via intramolecular hydrogen bonding .

Q. How can in vitro pharmacological activity be assessed for this compound, particularly in neurological or metabolic pathways?

  • Methodology :

  • Target Screening : Use fluorescence polarization assays or surface plasmon resonance (SPR) to test binding affinity to nicotinic acetylcholine receptors (nAChRs) or metabolic enzymes (e.g., CYP450 isoforms) .
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs linked to pyrrolidine-containing ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.